molecular formula C10H16N2 B1316900 2-(2-(Dimethylamino)ethyl)aniline CAS No. 3478-92-0

2-(2-(Dimethylamino)ethyl)aniline

Cat. No. B1316900
CAS RN: 3478-92-0
M. Wt: 164.25 g/mol
InChI Key: WHXXEJQDOXRHLY-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)aniline is an organic compound with the molecular formula C10H16N2 . It is also known by its IUPAC name 2-[2-(dimethylamino)ethoxy]aniline .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an ethyl chain, which is further attached to a dimethylamino group . The InChI code for this compound is 1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a powder at room temperature . The exact values for its density, boiling point, and melting point are not provided .

Scientific Research Applications

Tetrylenes Chelated by Hybrid Amido-Amino Ligand

Research has explored the reaction of 2-[(dimethylamino)methyl]aniline with various agents, leading to the formation of compounds with potential applications in materials science and catalysis. The study detailed the synthesis and structural characterization of germanium, tin, and lead derivatives of 2-[(dimethylamino)methyl]aniline, indicating its role in developing new materials with unique properties (Vaňkátová et al., 2011).

Catalytic Applications

A novel method involving the trifluoroacetylation of anilines, including derivatives of 2-(2-(Dimethylamino)ethyl)aniline, using ethyl trifluoroacetate catalyzed by 4-dimethylaminopyridine was developed. This method showcases the compound's utility in selective organic synthesis processes, offering high yields under developed conditions (Prashad et al., 2000).

Reversal of Selectivity in Organic Reactions

Aniline's reaction with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts was investigated, revealing a full reversal of selectivity based on the reaction conditions. This study illustrates the compound's role in understanding and manipulating chemical selectivity, a crucial aspect of synthetic chemistry (Tripathi et al., 2017).

Biomedical and Polymer Applications

Research into the hydrolysis of polymers based on 2-(dimethylamino)ethyl acrylates demonstrates the potential of derivatives of this compound in developing responsive polymeric materials. These materials have applications in biomedicine and environmental technology, highlighting the compound's significance in creating smart materials (Ros et al., 2018).

Molecular Switches and Sensors

A derivative of this compound was used to construct a V-type molecule capable of forming [2]pseudorotaxanes with cucurbit[7]uril. This study presents an application in molecular switches and sensors, where the compound contributes to the reversible switching mechanism, altering the solution's color based on the protonation state of the aniline group (Zhang et al., 2009).

Safety and Hazards

The safety data sheet for 2-(2-(Dimethylamino)ethyl)aniline indicates that it is combustible and harmful if swallowed or inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXEJQDOXRHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510633
Record name 2-[2-(Dimethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3478-92-0
Record name 2-[2-(Dimethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-nitrophenylacetic acid by conversion to the N,N-dimethylamide, hydrogenation then reduction with lithium aluminium hydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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